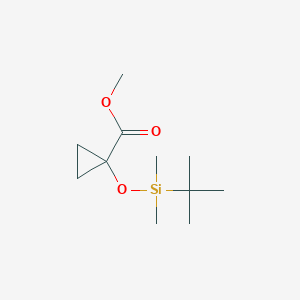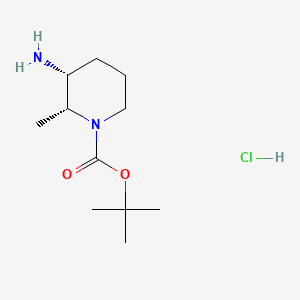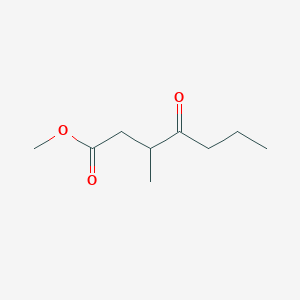
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
The synthesis of Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate typically involves the reaction of 2,6-dichloro-5-methylpyrimidine with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Análisis De Reacciones Químicas
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form various substituted pyrimidines.
Aplicaciones Científicas De Investigación
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is also used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it often acts as an inhibitor of enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate can be compared with other similar compounds such as:
2,4-Dichloro-6-methylpyrimidine: This compound shares a similar pyrimidine core but lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and applications.
The uniqueness of this compound lies in its dual chlorine substitution, which enhances its reactivity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C8H8Cl2N2O2 |
|---|---|
Peso molecular |
235.06 g/mol |
Nombre IUPAC |
ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-3-14-7(13)5-4(2)6(9)12-8(10)11-5/h3H2,1-2H3 |
Clave InChI |
NTWSQKZTGRODJV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate](/img/structure/B13897776.png)

![5-Amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13897791.png)
![(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13897793.png)
![2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid](/img/structure/B13897794.png)

![2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B13897806.png)



![2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13897825.png)

